2-[N-(benzenesulfonyl)-3-nitroanilino]-N-cyclopropylacetamide
Overview
Description
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-cyclopropylacetamide is a complex organic compound that features a benzenesulfonyl group, a nitro group, and a cyclopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-cyclopropylacetamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl derivative. One common method involves the reaction of benzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as sodium hydroxide to form the intermediate 3-nitrobenzenesulfonamide . This intermediate is then reacted with N-cyclopropylacetamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Amino derivative of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid and amine.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-cyclopropylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit enzymes such as carbonic anhydrase IX.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-cyclopropylacetamide involves the inhibition of specific enzymes and molecular pathways. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, which plays a crucial role in tumor cell metabolism and pH regulation . The compound binds to the active site of the enzyme, preventing its normal function and leading to the disruption of cellular processes essential for tumor growth.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Used in the synthesis of various sulfonamide derivatives.
2-Nitrobenzenesulfonyl Chloride: A precursor in the synthesis of nitrobenzenesulfonamide derivatives.
Uniqueness
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-cyclopropylacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclopropylacetamide moiety adds to its structural complexity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-cyclopropylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17(18-13-9-10-13)12-19(14-5-4-6-15(11-14)20(22)23)26(24,25)16-7-2-1-3-8-16/h1-8,11,13H,9-10,12H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPFMEWCMJZLAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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